molecular formula C15H20ClFN2O2 B2950124 Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate CAS No. 1557288-14-8

Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

Cat. No. B2950124
CAS RN: 1557288-14-8
M. Wt: 314.79
InChI Key: XKVODUVZYGPRQU-ZDUSSCGKSA-N
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Description

“Tert-butyl 3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound . It is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of such compounds can be complex. For example, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of these compounds were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds can vary. For instance, one molecule was linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another molecule was L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds featured various intermolecular interactions .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. They serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the piperazine ring is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .

Mechanism of Action

The mechanism of action of these compounds can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of compounds containing piperazine rings, there could be potential for drug discovery .

properties

IUPAC Name

tert-butyl (3R)-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(17)8-12(11)16/h4-5,8,13,18H,6-7,9H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVODUVZYGPRQU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R)-3-(2-chloro-4-fluorophenyl)piperazine-1-carboxylate

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